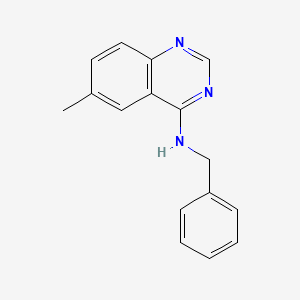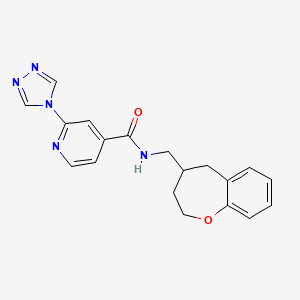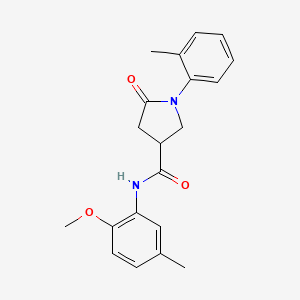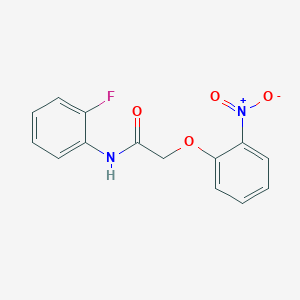![molecular formula C13H8O4 B5566622 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)
2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione” is a type of pyranochromene, a class of organic compounds that are characterized by a pyran ring fused with a chromene ring . Pyranochromenes are known for their interesting biological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities . They are also used in optoelectronic applications such as fluorescent probes, laser dyes, molecular switches, and organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones, a related compound, has been reported . The process involves reacting 4-hydroxycoumarins with Baylis–Hillman adducts having electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The synthesized compounds are thermally stable (up to 200 °C) and lead to blue or green emission .Molecular Structure Analysis
The molecular structure of 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione is characterized by a pyran ring fused with a chromene ring . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Synthesis of Novel Scaffolds : The synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione derivatives from 8-formyl-7-hydroxy-4-methylcoumarin has been detailed, proposing a mechanism involving tandem Knoevenagel condensation and cyclisation reactions. These compounds' structures were established via NMR, mass spectrometry, and elemental analysis, indicating potential utility in various chemical research applications (Ahmed Al-Kawkabani et al., 2013).
Optical Properties : Research into 4-methyl-9-(3-oxobutanoyl)-2H,8H-pyrano[2,3-f]chromene-2,8-dione revealed its optical properties, including absorption and fluorescence spectra, which exhibited a bathochromic shift with increasing solvent polarity. This study suggests applications in materials science, particularly in designing fluorescent materials (Ahmed Al-Kawkabani et al., 2017).
Anticancer Agents : A series of pyrano[2,3-f]chromene-4,8-dione derivatives were synthesized and evaluated for their anticancer activities against human cancer cell lines. The study provided insights into structure-activity relationships, hinting at their potential as anticancer agents (Li Hongshuang et al., 2017).
Chemical Reactions and Environmental Safety
Efficient Synthesis Methods : Research has demonstrated efficient methods for synthesizing pyrano[4,3-b]chromene-1,9-dione derivatives, emphasizing operational simplicity, short reaction times, and environmental safety. This highlights the compound's role in promoting greener chemical processes (H. Anaraki‐Ardakani, 2017).
Green Chemistry Approaches : Studies have focused on synthesizing chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives in water using non-toxic catalysts, aligning with principles of green chemistry. This approach is valuable for its environmental benefits and potential applications in synthesizing medically relevant compounds (M. Sayahi et al., 2021).
Propiedades
IUPAC Name |
2-methylpyrano[3,2-c]chromene-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c1-7-6-9(14)11-12(16-7)8-4-2-3-5-10(8)17-13(11)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHDGQFWDSXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrano[3,2-c]chromene-4,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)
![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)